![molecular formula C17H19NOS B14400195 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one CAS No. 88340-49-2](/img/structure/B14400195.png)
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its unique structure, which includes a cyclohexanone moiety linked to a benzothiazole derivative through an ethylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the benzothiazole ring . For instance, the reaction of 2-mercaptoaniline with acid chlorides in the presence of a base can yield benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one include other benzothiazole derivatives, such as:
- 1,3-Benzothiazole
- 2-Benzothiazolinone
- 3-Methyl-3H-benzothiazol-2-one
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclohexanone moiety and the ethylidene bridge differentiates it from other benzothiazole derivatives and contributes to its unique reactivity and applications .
Propriétés
Numéro CAS |
88340-49-2 |
|---|---|
Formule moléculaire |
C17H19NOS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H19NOS/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19/h4,6,8,10-12H,2-3,5,7,9H2,1H3 |
Clé InChI |
PMHUNQFFLVMHAM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=C3CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
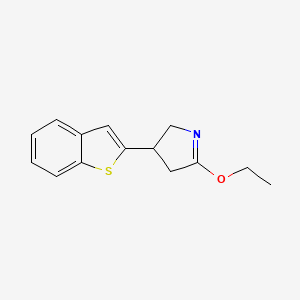
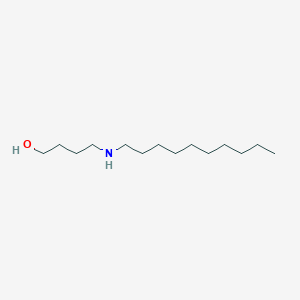
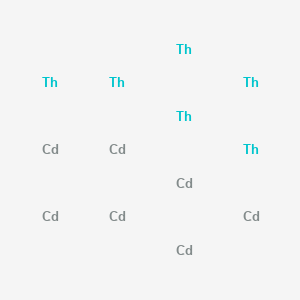
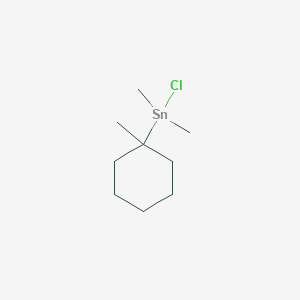
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
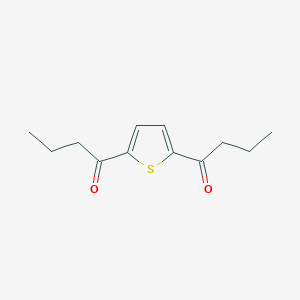
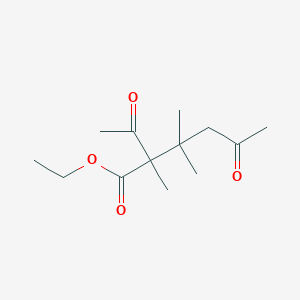
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)

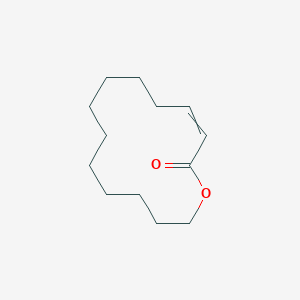
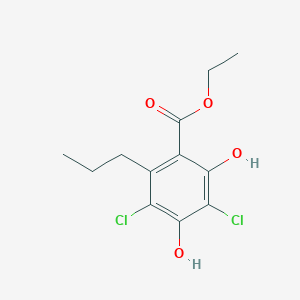
![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)

